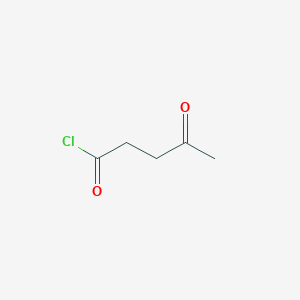
Ethyl 3-oxooctanoate
Descripción general
Descripción
Ethyl 3-oxooctanoate is a chemical compound with the molecular formula C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .
Synthesis Analysis
The synthesis of an ester like Ethyl 3-oxooctanoate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
Ethyl 3-oxooctanoate has a molecular structure represented by the formula C10H18O3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Physical And Chemical Properties Analysis
Ethyl 3-oxooctanoate has a density of 1.0±0.1 g/cm3, a boiling point of 232.6±8.0 °C at 760 mmHg, and a flash point of 92.3±18.5 °C . It also has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 194.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Ethyl 3-oxooctanoate: A Comprehensive Analysis of Scientific Research Applications: Ethyl 3-oxooctanoate is a versatile chemical compound with a variety of applications in scientific research. Below are detailed sections focusing on unique applications in different fields:
Flavor and Fragrance Industry
Due to its aromatic properties, Ethyl 3-oxooctanoate is used in the flavor and fragrance industry. It can be incorporated into perfumes and food products to impart a specific flavor profile or scent .
Material Science
In material science, Ethyl 3-oxooctanoate may be used as a precursor or an intermediate in the synthesis of more complex compounds. Its chemical structure allows it to react with other substances to form new materials with desired properties .
Analytical Chemistry
This compound can also play a role in analytical chemistry, where it may be used as a standard or reagent in various chemical analyses to determine the presence or concentration of other substances .
Chemical Synthesis
The compound is involved in chemical synthesis processes where it can be used to create a wide range of derivatives that have different applications across various fields of research .
Mecanismo De Acción
Target of Action
Ethyl 3-oxooctanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .
Mode of Action
Ethyl 3-oxooctanoate interacts with its targets through a process known as alkylation . In this process, the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This reaction results in the formation of a new carbon-carbon bond, effectively joining two smaller pieces into one larger molecule .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 3-oxooctanoate is the malonic ester synthesis . This pathway involves the alkylation of enolate ions, followed by hydrolysis of the ester groups and decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid . This pathway allows for the preparation of a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms .
Result of Action
The result of Ethyl 3-oxooctanoate’s action is the formation of a substituted monocarboxylic acid . This is achieved through the malonic ester synthesis pathway, which involves the alkylation of enolate ions, followed by hydrolysis and decarboxylation .
Action Environment
The action of Ethyl 3-oxooctanoate can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the formation of the enolate ion . Additionally, the reaction is typically carried out in a nonprotic solvent to prevent protonation of the enolate ion . The temperature and pH of the environment can also affect the reaction rate and the stability of the compound.
Propiedades
IUPAC Name |
ethyl 3-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJFGCEOYRREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404664 | |
| Record name | Ethyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxooctanoate | |
CAS RN |
10488-95-6 | |
| Record name | Ethyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)









